Technical Guide: H4dobpdc Organic Linker for MOF Synthesis
Technical Guide: H4dobpdc Organic Linker for MOF Synthesis
This technical guide provides an in-depth analysis of H4dobpdc (often misspelled or confused with dabpdc), a critical organic linker used in the synthesis of expanded MOF-74 analogs, most notably Mg₂(dobpdc) .
Important Disambiguation: H4dobpdc vs. H4dabpdc
Before proceeding, it is critical to clarify the nomenclature to ensure experimental success:
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H4dobpdc (4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid): This is the tetrapotopic linker (2 carboxyl + 2 hydroxyl groups) used to synthesize the Mg₂(dobpdc) (IRMOF-74-II) series. The "H4" designation refers to the four acidic protons that are removed upon coordination to metal clusters.
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H2dabpdc (4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid or similar isomers): This is a diprotic linker containing amine groups. It is typically abbreviated as H2 dabpdc because the amines do not deprotonate during standard MOF synthesis.
This guide focuses on H4dobpdc , assuming the "H4" prefix indicates the user intends to work with the tetracarboxyl/hydroxyl species common in CO₂ capture applications.
Chemical Identity & Significance
H4dobpdc is an expanded derivative of the 2,5-dihydroxyterephthalic acid (H4dobdc) linker used in the archetypal MOF-74. By extending the phenylene backbone to a biphenyl system, H4dobpdc creates MOFs with significantly larger pore apertures (approx.[1] 18.4 Å vs. 11 Å for MOF-74) while retaining the high density of open metal sites essential for gas adsorption.
| Property | Data |
| IUPAC Name | 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Common Abbreviation | H4dobpdc (or H4DOBPDC) |
| CAS Number | 13987-45-6 |
| Formula | C₁₄H₁₀O₆ |
| Molecular Weight | 274.23 g/mol |
| Acidity (pKa) | Polyprotic: ~2.5 (COOH), ~9-10 (Phenolic OH) |
| Solubility | Soluble in DMF, DMAc, DMSO; Poor in Water, Methanol |
Synthesis of the H4dobpdc Linker
High-purity linker is a prerequisite for obtaining crystalline MOFs. The synthesis typically involves the Kolbe-Schmitt carboxylation of 4,4'-biphenol.
Mechanism & Protocol
The reaction introduces carboxylic acid groups ortho to the phenolic hydroxyls using high-pressure CO₂ or a carbonate source under severe thermal conditions.
Step-by-Step Synthesis Protocol
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Reagents:
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4,4'-Biphenol (1.0 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 3.0–4.0 eq)
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Solvent: 1,2,4-Trichlorobenzene (TCB) or N,N-Dimethylformamide (DMF).
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CO₂ source (Dry Ice or high-pressure gas).
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Procedure (Solvothermal Method):
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Mixing: Charge a high-pressure stainless steel autoclave (Parr reactor) with 4,4'-biphenol and K₂CO₃.
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Solvent: Add dry DMF (or TCB for higher temp stability).
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Carboxylation: Pressurize with CO₂ (50–60 bar) or add excess dry ice if using a sealed vessel. Heat to 200–255°C for 18–24 hours.
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Workup:
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Cool to room temperature. The product exists as a potassium salt.
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Add water to dissolve the salt.
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Filter to remove unreacted biphenol/insolubles.[2]
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Acidification: Slowly add concentrated HCl to the filtrate until pH < 2. The H4dobpdc will precipitate as a white/off-white solid.
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Purification: Recrystallize from Acetone/Water (3:1 v/v) or hot Ethanol.
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Quality Control:
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¹H NMR (DMSO-d₆): Check for aromatic protons and the absence of mono-carboxylated byproducts.
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Purity: >98% is recommended for MOF growth to prevent defect formation.
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Visualizing the Synthesis Workflow
Caption: Workflow for the conversion of 4,4'-biphenol to H4dobpdc via Kolbe-Schmitt carboxylation.
MOF Synthesis: Mg₂(dobpdc)
The most prominent application of H4dobpdc is the synthesis of Mg₂(dobpdc) , a platform material for cooperative CO₂ adsorption when functionalized with diamines.
Reticular Chemistry Principles
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Topology: The MOF crystallizes in the etb topology (expanded MOF-74).
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SBU: Infinite 1D helical chains of Mg²⁺ centers coordinated by the carboxylate and phenolate oxygens.
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Pore Structure: Hexagonal 1D channels with a diameter of ~18.4 Å.
Optimized Solvothermal Protocol
Reference: McDonald et al., Nature 2015; Siegelman et al., J. Am. Chem. Soc. 2017.
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Reagent Preparation:
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Linker: H4dobpdc (0.36 mmol, ~99 mg)
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Metal Source: Mg(NO₃)₂[2]·6H₂O (0.45 mmol, ~115 mg)
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Solvent Mixture: Methanol (MeOH) : DMF = 55 : 45 (v/v).[2][3] Total volume ~10 mL.
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Note: The MeOH:DMF ratio is critical. DMF solubilizes the linker, while MeOH modulates the deprotonation and crystallization rate.
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Reaction Conditions:
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Dissolve reagents via sonication in a 20 mL scintillation vial or Pyrex pressure tube.
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Seal tightly (Teflon-lined cap).
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Heat at 120°C for 12–24 hours in a static oven.
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Activation (Critical Step):
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Decant the mother liquor and wash crystals with fresh DMF (3x) and then Methanol (3x) over 24 hours.[4]
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Solvent Exchange: Soak in anhydrous Methanol for 3 days, refreshing solvent every 12 hours.
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Desolvation: Heat at 180–250°C under dynamic vacuum (< 10 mTorr) for 24 hours.
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Result: Activated Mg₂(dobpdc) should be a yellow/white microcrystalline powder with high BET surface area (~3200 m²/g).
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Visualizing the Crystallization Pathway
Caption: Logical flow for the synthesis and activation of Mg₂(dobpdc) from H4dobpdc precursors.
Characterization & Validation
| Technique | Expected Result for Mg₂(dobpdc) |
| PXRD | Sharp peaks at low 2θ (due to large unit cell). Key reflections at ~4.5° and ~7.8°. |
| N₂ Isotherm (77 K) | Type I isotherm (microporous). BET Surface Area: 2800–3200 m²/g. |
| TGA | Plateau up to ~400°C (high thermal stability). Weight loss <100°C indicates residual solvent. |
| IR Spectroscopy | Disappearance of carboxylic -OH stretches (broad, 2500-3300 cm⁻¹) indicates full deprotonation/coordination. |
Applications in Drug Development & Catalysis
While famous for gas storage, the H4dobpdc-based frameworks are highly relevant to drug development:
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Catalysis: The high density of Lewis acidic Mg²⁺ sites can catalyze organic transformations (e.g., Knoevenagel condensation) relevant to API synthesis.
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Separations: The large pores allow for the separation of bulky organic isomers or purification of complex pharmaceutical intermediates.
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Stabilization: The hydrophobic nature of the biphenyl backbone (compared to the benzene in MOF-74) imparts superior water stability, critical for biological environments.
References
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McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks.[5][6] Nature, 519, 303–308. Link
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Siegelman, R. L., et al. (2017).[2] Controlling Cooperative CO2 Adsorption in Diamine-Appended Mg2(dobpdc) Metal–Organic Frameworks. Journal of the American Chemical Society, 139(30), 10526–10538. Link
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Deng, H., et al. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks.[1] Science, 336(6084), 1018-1023. Link
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Gygi, D., et al. (2016). Hydrogen Storage in the Expanded Pore Metal–Organic Frameworks M2(dobpdc). Chemistry of Materials, 28(4), 1128–1138. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 4. escholarship.org [escholarship.org]
- 5. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
